molecular formula C6H9NO B6154632 2-(isocyanomethyl)oxolane CAS No. 443890-11-7

2-(isocyanomethyl)oxolane

Cat. No.: B6154632
CAS No.: 443890-11-7
M. Wt: 111.1
InChI Key:
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Description

2-(isocyanomethyl)oxolane, also known as 2-(isocyanomethyl)tetrahydrofuran, is a chemical compound with the molecular weight of 111.14 . It is typically stored at a temperature of -10 degrees Celsius . The compound is in liquid form .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves a catalytic process . For instance, a mild catalytic synthesis of 2-oxazolines via oxetane ring-opening has been reported . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h6H,2-5H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 111.14 . The compound is typically stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

Environmentally Friendly Solvent Alternatives

The compound 2-(isocyanomethyl)oxolane, closely related to 2-methyloxolane (2-MeOx), has been explored as a sustainable and bio-based solvent for the extraction of natural products and food ingredients. This research underscores the environmental and economic viability of 2-MeOx as an alternative to conventional petroleum-based solvents like hexane, especially for extracting lipophilic foodstuff and natural products. The focus is on the solvent's extraction efficiency, its less toxicological profile, and lesser environmental impacts, making it a promising candidate for green chemistry applications (Rapinel et al., 2020).

Synthetic Strategies and Pharmacology

Research into heterocyclic compounds, specifically 2-oxo-3-cyanopyridine derivatives, has shown significant biological activities, including anticancer, antibacterial, and antifungal properties. This compound, related to the this compound structure, highlights the importance of cyanopyridine scaffolds in medicinal chemistry for their diverse pharmacological applications. These scaffolds are highly reactive and serve as intermediates in various organic syntheses, suggesting their potential utility in the development of new therapeutic agents (Ghosh et al., 2015).

Non-isocyanate Polyurethanes

The synthesis of non-isocyanate polyurethanes (NIPUs) presents a significant shift in polyurethane production, moving away from hazardous isocyanates towards safer and more sustainable methodologies. This approach often utilizes carbon dioxide as a feedstock, leading to polyurethanes that are not only environmentally friendly but also exhibit enhanced properties such as chemical degradation resistance, increased wear resistance, and the ability to be applied and cured under cold and wet conditions. The research emphasizes the development of various synthetic methods, including polyaddition, polycondensation, and ring-opening polymerization, to create NIPUs with potential applications across industries (Rokicki et al., 2015).

Safety and Hazards

The safety information for 2-(isocyanomethyl)oxolane includes several hazard statements such as H301, H311, H315, H319, H331, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(isocyanomethyl)oxolane can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-bromoacetaldehyde diethyl acetal", "sodium azide", "sodium hydride", "methyl isocyanate", "tetrahydrofuran", "ethanol" ], "Reaction": [ "Step 1: 2-bromoacetaldehyde diethyl acetal is reacted with sodium azide in ethanol to form 2-azidoacetaldehyde diethyl acetal.", "Step 2: 2-azidoacetaldehyde diethyl acetal is treated with sodium hydride in tetrahydrofuran to form 2-(hydroxymethyl)oxolane.", "Step 3: 2-(hydroxymethyl)oxolane is reacted with methyl isocyanate to form 2-(isocyanomethyl)oxolane." ] }

CAS No.

443890-11-7

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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